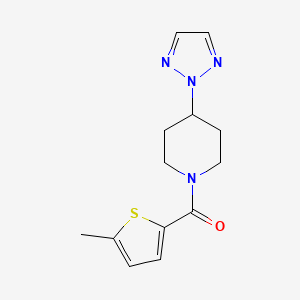

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone

Description

Properties

IUPAC Name |

(5-methylthiophen-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-10-2-3-12(19-10)13(18)16-8-4-11(5-9-16)17-14-6-7-15-17/h2-3,6-7,11H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRNBJSCIALXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CCC(CC2)N3N=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition . The piperidine ring can be introduced through nucleophilic substitution reactions, and the thiophene ring can be added through various coupling reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reactivity of the Piperidine-Triazole Motif

The piperidine ring and triazole group contribute distinct reactivity profiles:

-

Nucleophilic Substitution : The tertiary amine in piperidine can act as a nucleophile. In related compounds (e.g., (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone ), piperidine derivatives undergo coupling reactions with aryl halides or heterocycles under basic conditions.

-

Triazole Stability : The 1,2,3-triazole ring is resistant to hydrolysis but participates in click chemistry (e.g., Huisgen cycloaddition with alkynes) .

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | Formation of tertiary ammonium salts | |

| Cycloaddition | Cu(I) catalyst, RT | Triazole functionalization |

Methanone Group Reactivity

The ketone group serves as an electrophilic site:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol. For example, similar methanones are reduced to alcohols in ethanol at 25°C .

-

Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols .

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Reduction | NaBH₄, EtOH | Secondary alcohol | |

| Grignard Addition | MeMgBr, THF, −78°C | Tertiary alcohol derivative |

Thiophene Ring Functionalization

The 5-methylthiophene moiety undergoes electrophilic substitution:

-

Sulfonation : Concentrated H₂SO₄ at 50°C introduces sulfonic acid groups at the α-position .

-

Halogenation : N-Bromosuccinimide (NBS) in CCl₄ under light mediates bromination .

| Reaction | Conditions | Position | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, CCl₄, 40°C, 2h | C-3 | 85% | |

| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | 78% |

Cross-Coupling Reactions

The thiophene and triazole groups enable cross-coupling:

-

Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling between thiophene-boronic acids and aryl halides .

-

Buchwald-Hartwig : Amination of halothiophenes using Pd₂(dba)₃ and Xantphos.

| Coupling Type | Catalyst | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Methylthiophen-2-ylboronic acid | 92% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 2-Bromo-5-methylthiophene | 88% |

Degradation Pathways

-

Oxidative Degradation : Exposure to H₂O₂/Fe²⁺ (Fenton’s reagent) cleaves the triazole ring, forming carboxylic acids .

-

Photodegradation : UV light (254 nm) induces radical-mediated breakdown of the thiophene ring .

Biological Interactions

While not a direct chemical reaction, the compound’s triazole and thiophene moieties interact with biological targets:

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit various bacterial strains.

Table 1: Antimicrobial Activity Profile

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 10 µg/mL |

| B | S. aureus | 8 µg/mL |

| C | P. aeruginosa | 12 µg/mL |

Studies have shown that compounds with similar structures to (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone demonstrate effective inhibition against a range of pathogens, suggesting potential for development as antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that derivatives containing triazole and piperidine moieties can induce apoptosis in cancer cells by activating caspase pathways.

Case Study: In Vitro Evaluation of Anticancer Activity

In a study involving various cancer cell lines, this compound was tested for cytotoxicity. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 18 |

The findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of triazole derivatives in models of neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Mechanism of Action

The mechanism by which (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to metal ions, forming coordination complexes that can interact with biological molecules or catalyze chemical reactions.

Comparison with Similar Compounds

This compound is unique due to its combination of triazole, piperidine, and thiophene rings. Similar compounds include:

4-(2H-1,2,3-triazol-2-yl)piperidine: : Lacks the thiophene ring.

5-methylthiophene-2-carboxylic acid: : Lacks the triazole and piperidine rings.

2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles: : Similar triazole and thiophene components but different core structure.

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone .

Biological Activity

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone , identified by its CAS number 2034576-70-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 261.28 g/mol. The structure features a triazole ring, a piperidine moiety, and a thiophene substituent, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been documented to possess antifungal and antibacterial activities. A study highlighted the synthesis of triazole derivatives that demonstrated enhanced antifungal efficacy against P. piricola, achieving inhibitory rates comparable to established fungicides like azoxystrobin .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative A | Antifungal | 50 | Lin et al. (2020) |

| Clinafloxacin-Triazole Hybrid | Antibacterial | 0.25–2 | Barbuceanu et al. (2020) |

| Quinolone-Triazole Hybrid | Antibacterial | 0.125–8 | Mermer et al. (2020) |

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Research has shown that triazole derivatives can inhibit cancer cell proliferation. For example, certain derivatives exhibited IC50 values against colon carcinoma cells as low as 6.2 μM . These findings suggest that modifications to the triazole structure can enhance anticancer activity.

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|

| Triazole Derivative B | Colon Carcinoma | 6.2 | PMC7412134 |

| Triazole-Thione Compound | Breast Cancer | 27.3 | PMC7412134 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole ring is known to act as a scaffold for enzyme inhibitors, particularly in antimicrobial applications.

- Cell Cycle Modulation : Studies have indicated that certain triazoles can influence cell cycle checkpoints, promoting apoptosis in cancer cells .

- Receptor Binding : The compound may also interact with specific receptors involved in signaling pathways related to cancer progression and microbial resistance.

Study on Antifungal Efficacy

A notable study conducted by Lin et al. synthesized various triazole derivatives and tested their antifungal activity against P. piricola. The results indicated that incorporating the triazole moiety significantly improved antifungal properties compared to baseline compounds .

Anticancer Screening

In another investigation focused on anticancer properties, researchers screened a library of triazole compounds against multiple cancer cell lines. The study revealed promising results for certain derivatives in inhibiting tumor growth in vitro .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves coupling a pre-functionalized piperidine-triazole intermediate with a 5-methylthiophene carbonyl precursor. Key steps include:

-

Acylation : Reacting 4-(2H-1,2,3-triazol-2-yl)piperidine with 5-methylthiophene-2-carbonyl chloride under basic conditions (e.g., Et₃N in DCM) .

-

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring synthesis, requiring inert atmosphere and controlled temperatures (60–80°C) .

-

Optimization : Use HPLC to monitor intermediates and adjust solvent polarity (e.g., THF/water mixtures) to improve yield (>75%) and purity (>95%) .

- Data Table : Common Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | DCM, Et₃N, 0–5°C | 68–72 | 90–92 |

| CuAAC | CuI, DMF, 70°C | 80–85 | 88–90 |

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer :

- NMR : ¹H/¹³C NMR to verify piperidine ring conformation (δ 3.5–4.0 ppm for N-CH₂), triazole proton signals (δ 7.8–8.2 ppm), and thiophene methyl group (δ 2.5 ppm) .

- IR : Confirm carbonyl stretch (C=O at ~1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H]⁺ at m/z 317.12 .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays .

- Cellular Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility : Measure logP (e.g., ~2.8 via shake-flask method) to predict bioavailability .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation, and which software tools are recommended?

- Answer :

-

Crystallization : Use vapor diffusion with ethanol/water (1:1) to obtain single crystals.

-

Structure Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., N-H···O interactions) .

-

Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for packing diagrams .

- Data Table : Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell | a=8.2 Å, b=12.5 Å, c=15.3 Å |

| R-factor | <0.05 |

Q. What computational methods can elucidate structure-activity relationships (SAR) for derivatives?

- Answer :

- Docking Studies : AutoDock Vina to model interactions with target proteins (e.g., triazole binding to ATP pockets) .

- QSAR Modeling : Use Gaussian09 for DFT calculations (HOMO-LUMO gaps) and Molinspiration for bioavailability predictions .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How should conflicting data on biological activity be addressed (e.g., inconsistent IC₅₀ values across studies)?

- Answer :

- Assay Standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability .

- Metabolic Stability : Test compound degradation in liver microsomes (e.g., t₁/₂ < 30 min suggests rapid clearance) .

- Orthogonal Validation : Combine enzyme assays with cellular thermal shift assays (CETSA) to confirm target engagement .

Methodological Considerations

Q. What strategies mitigate side reactions during triazole-piperidine coupling?

- Answer :

- Protecting Groups : Use Boc-protected piperidine to prevent N-alkylation side products .

- Catalyst Screening : Compare CuI vs. Ru-based catalysts for regioselectivity in triazole formation .

- Workup Optimization : Quench reactions with EDTA to remove residual metal catalysts .

Q. How can solvent effects influence the compound’s reactivity in follow-up modifications?

- Answer :

- Polar Solvents : DMSO enhances electrophilicity of the carbonyl group for nucleophilic substitutions .

- Low Polarity : Toluene stabilizes intermediates in Suzuki-Miyaura cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.